molecular formula C12H13F2NO2 B12274754 (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate

Cat. No.: B12274754
M. Wt: 241.23 g/mol
InChI Key: DGYMGMDKEZAGBR-UHFFFAOYSA-N
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Description

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate is an organic compound characterized by the presence of a difluorophenyl group and an imino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate typically involves the condensation of ethyl 3-aminobutanoate with 2,4-difluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with anticancer properties.

    2-(2,4-difluorophenyl)-pyridine: Used in the synthesis of cyclometalated Ir(III) complexes with luminescence properties.

Uniqueness

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate is unique due to its specific structural features, such as the presence of both an imino group and a difluorophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

ethyl 3-(2,4-difluorophenyl)iminobutanoate

InChI

InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-5,7H,3,6H2,1-2H3

InChI Key

DGYMGMDKEZAGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NC1=C(C=C(C=C1)F)F)C

Origin of Product

United States

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